13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one
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Overview
Description
8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one is a complex heterocyclic compound. It belongs to the class of thieno[2,3-d]pyrimidine derivatives, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one typically involves multi-step reactions starting from readily available precursorsCommon reagents used in these reactions include bromine, lithium, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used
Common Reagents and Conditions
Common reagents used in these reactions include bromine, lithium, hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit the epidermal growth factor receptor (EGFR) by binding to its active site. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, leading to antitumor effects .
Comparison with Similar Compounds
Similar Compounds
Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Pyrido[3’,2’4,5]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine:
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds are used in the development of materials for organic light-emitting diodes (OLEDs).
Uniqueness
What sets 8-(4-methoxyphenyl)-9-[(2-phenylethyl)sulfanyl]-5,8-dihydronaphtho[2’,1’:4,5]thieno[2,3-d]pyrimidin-7(6H)-one apart is its unique combination of functional groups, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit EGFR and its antitumor properties make it a promising candidate for further
Properties
Molecular Formula |
C29H24N2O2S2 |
---|---|
Molecular Weight |
496.6 g/mol |
IUPAC Name |
13-(4-methoxyphenyl)-14-(2-phenylethylsulfanyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one |
InChI |
InChI=1S/C29H24N2O2S2/c1-33-22-14-12-21(13-15-22)31-28(32)25-24-16-11-20-9-5-6-10-23(20)26(24)35-27(25)30-29(31)34-18-17-19-7-3-2-4-8-19/h2-10,12-15H,11,16-18H2,1H3 |
InChI Key |
JITMFFWKRLDQLN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65 |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC4=CC=CC=C4)SC5=C3CCC6=CC=CC=C65 |
Origin of Product |
United States |
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